molecular formula C28H30N4O5 B1458815 Z-Gly-Ala-Pro-bNA CAS No. 202001-62-5

Z-Gly-Ala-Pro-bNA

Cat. No. B1458815
CAS RN: 202001-62-5
M. Wt: 502.6 g/mol
InChI Key: WQGSYWCDRRKYGG-CYFREDJKSA-N
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Description

Z-Gly-Ala-Pro-bNA is a peptidase that hydrolyzes peptides . The peptidase has two catalytic domains, which are located at the N and C termini of the protein . The N-terminal domain contains an oligopeptidase motif .


Molecular Structure Analysis

The chemical formula of Z-Gly-Ala-Pro-bNA is C28H30N4O5 . Its molecular weight is 502.56 g/mol . The Smiles notation is CC@@HN1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4 .

Scientific Research Applications

Enzyme Inhibition and Physiological Function

  • Z-Gly-Pro-CHN2, a compound closely related to Z-Gly-Ala-Pro-bNA, was found to be a specific inhibitor of the post-proline cleaving enzyme in bovine brain. It inactivated this enzyme completely and irreversibly at low concentrations, without affecting other proteases. This specificity makes it valuable for studying the physiological function of this enzyme in the metabolism of neuropeptides (Knisatschek & Bauer, 1986).

Secondary Specificity of Proteases

  • Prolyl oligopeptidase, a serine protease, shows unique secondary specificity when interacting with various peptide substrates, including Z-Gly-Pro-2-naphthylamide and derivatives. This research indicates that prolyl oligopeptidase binds its substrates in a special manner, different from other serine endopeptidases (Polgár, 1992).

Structural Studies of Peptides

  • Research on the structure of peptides like Z-Gly-Pro-OH and related compounds provides insights into the cis-trans isomerism of prolyl units and their conformation in various environments. These studies are crucial for understanding the structural characteristics of peptides and proteins (Kricheldorf & Müller, 1984).

Conformational Properties and Peptide Folding

  • Investigations into the Pro-Gly sequence in peptides, a common motif used to mimic natural beta-hairpin turns, revealed its conformational flexibility and the role of environmental factors like solvent in peptide folding. This research aids in understanding peptide and protein structure (Buděšínský et al., 2008).

Peptide Stability and Enzyme Catalysis

  • Studies on peptides similar to Z-Gly-Ala-Pro-bNA, such as Z-l-Ala-gly and Z-dl-ala-gly, explore their stability and reactivity in enzyme-catalyzed reactions. These findings are significant for understanding peptide behavior in biological systems (Abernethy & Srulevitch, 1976).

properties

IUPAC Name

benzyl N-[2-[[(2S)-1-[(2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O5/c1-19(30-25(33)17-29-28(36)37-18-20-8-3-2-4-9-20)27(35)32-15-7-12-24(32)26(34)31-23-14-13-21-10-5-6-11-22(21)16-23/h2-6,8-11,13-14,16,19,24H,7,12,15,17-18H2,1H3,(H,29,36)(H,30,33)(H,31,34)/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGSYWCDRRKYGG-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202001-62-5
Record name 202001-62-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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